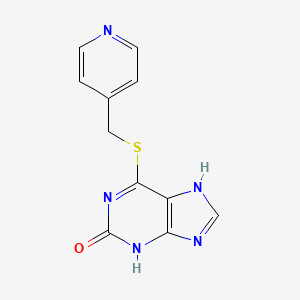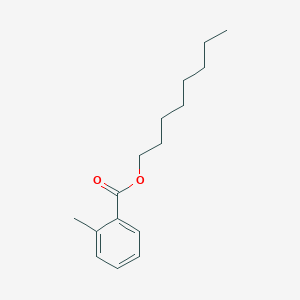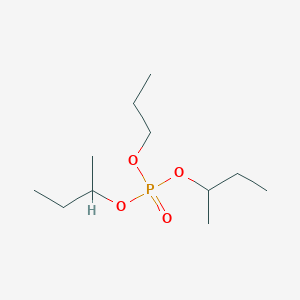![molecular formula C23H23N5O B12582710 2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine CAS No. 578709-85-0](/img/structure/B12582710.png)
2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine is a complex organic compound with potential applications in various scientific fields. This compound features an acridine core, which is known for its biological activity and utility in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine typically involves multiple steps, including the formation of the acridine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Acridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the ethoxy and methylamino groups, often through nucleophilic substitution or diazotization reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments.
Análisis De Reacciones Químicas
2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions are commonly used.
Major Products: Depending on the reaction, products can include quinones, amines, and substituted acridines.
Aplicaciones Científicas De Investigación
2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its acridine core.
Medicine: Explored for its anticancer properties, as acridine derivatives are known to intercalate with DNA.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine involves its interaction with biological molecules:
Molecular Targets: It can intercalate with DNA, disrupting replication and transcription processes.
Pathways Involved: The compound may induce apoptosis in cancer cells by interfering with DNA function.
Comparación Con Compuestos Similares
2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine can be compared with other acridine derivatives:
Similar Compounds: Acridine orange, acriflavine, and proflavine.
Uniqueness: The presence of the ethoxy and methylamino groups provides unique chemical properties and potential biological activities not found in other acridine derivatives.
Propiedades
Número CAS |
578709-85-0 |
|---|---|
Fórmula molecular |
C23H23N5O |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
2-ethoxy-N-methyl-6-[[2-(methylamino)phenyl]diazenyl]acridin-9-amine |
InChI |
InChI=1S/C23H23N5O/c1-4-29-16-10-12-19-18(14-16)23(25-3)17-11-9-15(13-22(17)26-19)27-28-21-8-6-5-7-20(21)24-2/h5-14,24H,4H2,1-3H3,(H,25,26) |
Clave InChI |
DFLHKKCZFHNYMA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C3=C(C=C(C=C3)N=NC4=CC=CC=C4NC)N=C2C=C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane](/img/structure/B12582635.png)

![4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine](/img/structure/B12582660.png)
![1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12582673.png)

![4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one](/img/structure/B12582680.png)
![6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12582685.png)
![Acetamide,N-cyclopropyl-2-[(8,9,10,11-tetrahydro-5,9-dimethyl[1]benzothieno[3,2-E]-1,2,4-triazolo[4,3-C]pyrimidin-3-YL)thio]-](/img/structure/B12582687.png)

![1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B12582700.png)
![4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12582701.png)

![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B12582712.png)
